molecular formula C23H30N2O4 B2880097 1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one CAS No. 2176269-75-1

1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one

Cat. No.: B2880097
CAS No.: 2176269-75-1
M. Wt: 398.503
InChI Key: DLSIBDNIWWMVMV-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core, a piperidine ring, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperidine ring: This step often involves a nucleophilic substitution reaction where a piperidine derivative is introduced to the pyridinone core.

    Attachment of the phenoxyacetyl group: This is typically done through an esterification or acylation reaction using phenoxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: It might find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-4-(propan-2-yl)-1,2-dihydropyridin-2-one: A simpler analog lacking the phenoxyacetyl group.

    4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one: Similar structure but with different substitution patterns.

Uniqueness

1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,6-dimethyl-4-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-16(2)18-5-7-19(8-6-18)28-15-23(27)25-11-9-20(10-12-25)29-21-13-17(3)24(4)22(26)14-21/h5-8,13-14,16,20H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSIBDNIWWMVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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